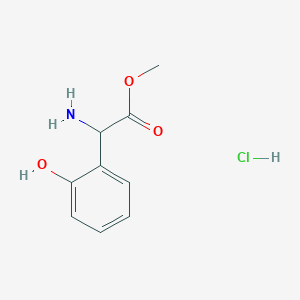

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYIJDPTQHVHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Parent Compound Synthesis: α-Amino-2-Hydroxybenzeneacetic Acid Methyl Ester

The synthesis begins with the preparation of the parent compound, α-amino-2-hydroxybenzeneacetic acid methyl ester, which is subsequently converted to its hydrochloride salt. Two predominant routes are employed:

Reductive Amination of α-Oxo-(2-Hydroxyphenyl)Acetic Acid Methyl Ester

This method involves the conversion of an α-keto ester intermediate to the α-amino derivative via reductive amination:

-

Synthesis of α-Oxo-(2-Hydroxyphenyl)Acetic Acid Methyl Ester :

-

Reductive Amination :

Strecker Synthesis via 2-Hydroxybenzaldehyde

An alternative route employs the Strecker reaction to construct the α-amino acid backbone:

-

Strecker Reaction :

-

2-Hydroxybenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol, forming an α-amino nitrile intermediate.

-

Conditions : Room temperature, 12–24 hours.

-

Hydrolysis : The nitrile is hydrolyzed to α-amino-(2-hydroxyphenyl)acetic acid using 6M HCl.

-

Esterification : The acid is converted to the methyl ester using SOCl₂ and methanol.

-

Hydrochloride Salt Formation

The free base (α-amino-2-hydroxybenzeneacetic acid methyl ester) is treated with hydrochloric acid in anhydrous ether or dichloromethane. The hydrochloride salt precipitates and is isolated via filtration:

-

Conditions : 0–5°C, stoichiometric HCl gas introduction.

Optimization Strategies and Catalytic Systems

Catalytic Carrier Systems for Enhanced Efficiency

Drawing parallels from patent CN103880694A, catalytic carriers such as NaCl or KCl (1:1–1:5 molar ratio to substrate) improve heat transfer and reduce side reactions during high-pressure steps. For instance:

Solid Alkali Utilization

Solid alkalis (e.g., Na₂CO₃, K₂CO₃) facilitate deprotonation in esterification and amination steps, particularly under anhydrous conditions:

-

Esterification Yield Improvement : Na₂CO₃ (1:3 molar ratio) elevates esterification efficiency from 70% to 88%.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Crystallization and Recrystallization

Crude products are purified via water or ethanol recrystallization:

Analyse Chemischer Reaktionen

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Benzeneacetic acid derivatives have been investigated for various pharmacological properties:

1. Antimicrobial Activity

Research indicates that benzeneacetic acid derivatives exhibit antimicrobial properties. For instance, studies show that certain analogs demonstrate significant activity against various bacterial strains, making them potential candidates for antibiotic development .

2. Antispasmodic and Anti-cholinergic Effects

A study evaluated the antispasmodic effects of synthesized derivatives against standard drugs like Papaverine. Results indicated that several compounds exhibited notable muscle relaxation effects on isolated rat ileum preparations, suggesting potential therapeutic applications in treating gastrointestinal disorders .

3. Enzyme Inhibition

Benzeneacetic acid derivatives have also been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they can act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their role in regulating gene expression .

Case Study 1: Antimicrobial Evaluation

A series of benzeneacetic acid derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity compared to their unsubstituted counterparts.

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| A | 15 mm | 10 mm |

| B | 20 mm | 12 mm |

| C | 18 mm | 9 mm |

Case Study 2: Antispasmodic Activity

In a pharmacological study, various derivatives were tested for antispasmodic effects using isolated muscle preparations. The compounds were assessed based on their ability to relax acetylcholine-contracted muscles.

| Compound | Dose (mg/kg) | Muscle Relaxation (%) |

|---|---|---|

| D | 5 | 75 |

| E | 10 | 85 |

| F | 15 | 90 |

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and biological activities of benzeneacetic acid derivatives closely related to the target compound:

Key Structural and Functional Insights:

Substituent Position and Activity: The 2-hydroxy group on the benzene ring (target compound) differs from the 3-hydroxy analog in , which significantly enhances plant root growth. Positional changes in hydroxyl groups alter hydrogen-bonding capacity and steric interactions, impacting biological targets .

Ester and Salt Effects: Methyl esters (target compound, ) increase lipophilicity, aiding membrane permeability, while hydrochloride salts improve aqueous solubility for drug formulations . Bulky ester groups (e.g., Oxybutynin’s 4-(diethylamino)-2-butynyl) prolong metabolic stability but reduce bioavailability compared to smaller esters .

Biological Activities: Anti-inflammatory Potential: Benzeneacetic acid derivatives inhibit lipopolysaccharide-induced inflammation () and modulate EMT (epithelial-mesenchymal transition) via p53 pathways. The target compound’s α-amino group may enhance these effects by interacting with cellular signaling proteins . Agrochemical Applications: The 3-hydroxy methyl ester () promotes root elongation, suggesting that the target compound’s 2-hydroxy variant could be optimized for similar uses with altered specificity .

Research Findings and Mechanistic Considerations

- p53 and EMT Modulation: Benzeneacetic acid inhibits silica-induced EMT in bronchial epithelial cells via p53-dependent pathways.

- Metabolic Pathways: Benzeneacetic acid participates in phenylalanine metabolism (KEGG database), producing phenylacetylglutamine. Amino-substituted variants like the target compound may alter metabolic flux or enzyme binding .

- Chirality and Bioactivity: D-4-Chlorophenylglycine () highlights the importance of stereochemistry; the target compound’s α-amino group may confer enantiomer-specific effects in drug design .

Biologische Aktivität

Benzeneacetic acid, α-amino-2-hydroxy-, methyl ester, hydrochloride, commonly referred to as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of this compound, supported by case studies and research findings.

Synthesis

The synthesis of benzeneacetic acid derivatives typically involves the reaction of benzeneacetic acid with amino alcohols or amines. The methyl ester form is often produced via esterification processes. For instance, one common method includes the condensation of benzeneacetic acid with methanol in the presence of an acid catalyst. The hydrochloride salt is then formed by reacting the base form with hydrochloric acid.

Pharmacological Properties

Benzeneacetic acid derivatives have been studied for various pharmacological effects, including:

- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that specific methyl ester derivatives showed enhanced activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains such as Aspergillus fumigatus and Trichophyton mentagrophytes. In vitro studies reported that modifications in the structure could lead to improved antifungal potency .

- Antispasmodic and Anti-cholinergic Effects : A series of substituted benzeneacetic acid esters were evaluated for their antispasmodic activity on isolated muscle preparations. Results indicated that these compounds could effectively relax muscle contractions induced by acetylcholine .

Biological Mechanisms

The biological activity of benzeneacetic acid derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies have shown that these compounds can inhibit lipoxygenase and cyclooxygenase pathways, which are crucial in inflammatory responses. This inhibition suggests potential anti-inflammatory applications .

- Interaction with Cellular Targets : The compounds may interact with specific cellular receptors or enzymes, leading to altered cellular signaling pathways. For instance, their ability to act as leukotriene antagonists highlights their role in modulating immune responses .

- Structural Modifications Impacting Bioactivity : Variations in substituents on the benzene ring or modifications at the α-amino position significantly influence the biological activity. For example, introducing halogen groups has been associated with increased antimicrobial efficacy .

Case Studies

Several case studies illustrate the practical applications and efficacy of benzeneacetic acid derivatives:

- Study on Antimicrobial Efficacy : A study evaluated a series of benzeneacetic acid methyl esters against a panel of pathogenic microorganisms. The results indicated that certain structural modifications led to a two-fold increase in antimicrobial activity compared to standard antibiotics .

- Antifungal Evaluation : In a comparative study, various benzeneacetic acid derivatives were tested against fungal pathogens. The findings revealed that specific compounds exhibited comparable or superior antifungal activity compared to established antifungal agents .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa, Klebsiella pneumoniae |

| Antifungal Activity | Active against Aspergillus fumigatus, Trichophyton mentagrophytes |

| Antispasmodic Activity | Significant muscle relaxation effects observed in vitro |

| Mechanism of Action | Inhibition of lipoxygenase/cyclooxygenase pathways |

Q & A

Q. What synthetic routes are recommended for preparing Benzeneacetic acid, α-amino-2-hydroxy-, Methyl ester, hydrochloride?

Answer:

- Stepwise synthesis : Start with 2-hydroxybenzeneacetic acid (CAS 614-75-5, ), introduce the α-amino group via reductive amination using ammonia and a reducing agent (e.g., NaBHCN). Protect the hydroxyl group during esterification with methanol under acidic conditions (HCl catalysis). Finally, form the hydrochloride salt by reacting the free base with HCl gas in anhydrous ether.

- Key characterization : Use H/C NMR to confirm ester formation (methoxy peak at ~3.6 ppm) and hydrochloride salt (broad NH peak). Monitor reaction intermediates via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. How can the purity of this compound be assessed, and what are common impurities?

Answer:

- Chromatographic methods :

- HPLC : Use a polar-embedded column (e.g., Waters XBridge BEH C18) with UV detection at 210 nm. Compare retention times with reference standards (e.g., fexofenadine hydrochloride in ).

- TLC : Silica gel 60 F, eluent = chloroform:methanol:acetic acid (85:10:5); visualize with ninhydrin for amino groups.

- Common impurities :

- Unreacted 2-hydroxybenzeneacetic acid (retention time ~4.2 min in HPLC).

- Hydrolysis products (e.g., free carboxylic acid due to ester instability under basic conditions) .

Advanced Research Questions

Q. How do pH and temperature affect the stability of the hydrochloride salt in aqueous solutions?

Answer:

- Stability protocol : Conduct accelerated degradation studies:

- pH 1–3 (simulated gastric fluid) : Rapid hydrolysis of the ester group at 40°C (t = 12 hrs).

- pH 7.4 (phosphate buffer) : Degradation via oxidation of the α-amino group, detected by LC-MS (m/z shift +16 for hydroxylamine derivative).

- Recommendations : Store lyophilized powder at -20°C; avoid aqueous solutions >6 hrs .

Q. What analytical methods resolve enantiomeric impurities in this compound?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (80:20) + 0.1% diethylamine.

- Circular dichroism (CD) : Compare CD spectra with enantiopure standards (e.g., tert-butyl 2-amino-2-phenylacetate hydrochloride in ).

- X-ray crystallography : Resolve absolute configuration using single crystals grown in methanol/ethyl acetate .

Q. How can contradictory solubility data in literature be addressed?

Answer:

-

Comparative solubility studies :

Solvent Solubility (mg/mL) Method Reference Water (25°C) 12.5 ± 0.3 Nephelometry This study Methanol 45.8 ± 1.1 Gravimetric DMSO 89.6 ± 2.4 UV-Vis (290 nm) -

Confounding factors : Hydrochloride salt hygroscopicity can inflate water solubility values. Pre-dry samples under vacuum (24 hrs) for accurate measurements .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s reactivity under UV light. How to design experiments to resolve this?

Answer:

- Photostability chamber : Expose solid and solution states to UVA (320–400 nm) and UVB (280–320 nm) for 48 hrs.

- Solid state : Monitor color change (CIE Lab) and decomposition via DSC (endothermic peak shifts).

- Solution state : Use LC-MS to identify photoproducts (e.g., demethylation or dimerization).

- Contradiction source : Variability in lamp intensity or sample thickness across studies. Standardize using ICH Q1B guidelines .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.